molecular formula C10H15BrN2 B1424074 N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine CAS No. 1220027-74-6

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine

Cat. No. B1424074
M. Wt: 243.14 g/mol
InChI Key: XQOMYTJOOJEOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine” is a chemical compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The pyridine ring in this compound is substituted with a bromine atom at the 5th position and a methyl group at the 4th position. The nitrogen atom in the pyridine ring is further substituted with a sec-butyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 5-bromo-4-methylpyridine with sec-butylamine in the presence of a suitable catalyst.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, which imparts aromaticity to the molecule. The bromine atom would add significant weight to the molecule and could potentially be involved in halogen bonding interactions.



Chemical Reactions Analysis

As an aromatic amine, this compound could undergo a variety of reactions. The bromine atom is a good leaving group, so it could be displaced in a nucleophilic aromatic substitution reaction. The amine group could also be involved in reactions such as acylation or alkylation.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the pyridine ring would make it somewhat polar, and the bromine atom would make it relatively heavy for its size.


Scientific Research Applications

Synthesis and Chemical Reactions

  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine is used in the synthesis of novel compounds through palladium-catalyzed Suzuki cross-coupling reactions. This approach leads to the creation of pyridine derivatives with potential applications in chiral dopants for liquid crystals and other biological activities (Ahmad et al., 2017).

  • The compound is involved in regioselective displacement reactions with ammonia, which is a significant area of research in X-ray crystallography. These reactions produce 4-amino-5-bromo-2-substituted aminopyrimidines, which have potential applications in various fields including pharmaceuticals and agrochemicals (Doulah et al., 2014).

  • It also plays a role in the amination of organolithium reagents, a methodology that is important in the development of new synthetic processes for amines (Beak et al., 1986).

Catalytic and Ligand Properties

  • N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine is used in the synthesis of Group 10 metal aminopyridinato complexes. These complexes have applications as catalysts in various chemical reactions, including aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).

  • The compound contributes to the development of di-sec-butylzinc complexes. These complexes are researched for their potential in total spontaneous resolution, which has implications in stereochemical studies and catalysis (Lennartsson et al., 2010).

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as a general rule, compounds containing bromine atoms should be handled with care as they can be hazardous.


Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, further studies could involve testing its efficacy and safety in biological models.


properties

IUPAC Name

5-bromo-N-butan-2-yl-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-4-8(3)13-10-5-7(2)9(11)6-12-10/h5-6,8H,4H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOMYTJOOJEOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=C(C(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501230384
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine

CAS RN

1220027-74-6
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-methyl-N-(1-methylpropyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501230384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
Reactant of Route 2
Reactant of Route 2
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
Reactant of Route 3
Reactant of Route 3
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
Reactant of Route 4
Reactant of Route 4
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
Reactant of Route 5
Reactant of Route 5
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine
Reactant of Route 6
Reactant of Route 6
N-(5-Bromo-4-methyl-2-pyridinyl)-N-(sec-butyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.